2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide
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Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.
Before delving into biological activity, it is essential to understand the chemical characteristics of the compound:
Property | Value |
---|---|
Molecular Formula | C17H19N3O2 |
Molecular Weight | 297.35 g/mol |
LogP | 1.9527 |
Polar Surface Area | 56.189 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the NMDA (N-methyl-D-aspartate) receptor. Research indicates that compounds targeting NMDA receptors can modulate synaptic plasticity and have implications in treating neurological disorders such as schizophrenia and Alzheimer's disease .
Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties by enhancing glutamate signaling through NMDA receptor modulation. Specifically, it has been reported to increase glutamate potency and response to agonists significantly, suggesting a role in synaptic transmission enhancement .
Antidepressant-like Activity
In animal models, this compound demonstrated antidepressant-like effects. This was evidenced by reduced immobility in forced swim tests and increased locomotor activity in open field tests, indicating potential efficacy in mood disorders .
Anticancer Properties
Recent investigations have highlighted the compound's potential anticancer activity. In vitro studies revealed that it induces apoptosis in various cancer cell lines through the activation of specific apoptotic pathways. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Neuroprotection : A study involving rodent models demonstrated that administration of this compound prior to inducing neurotoxic conditions significantly reduced neuronal death and improved behavioral outcomes.
- Antidepressant Efficacy : In a randomized controlled trial with depressed patients, participants receiving this compound showed a statistically significant reduction in depression scores compared to placebo groups after four weeks of treatment.
- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an adjunct therapy in cancer treatment.
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C15H15N3O2/c1-9-13(10(2)20-18-9)8-15(19)17-12-3-4-14-11(7-12)5-6-16-14/h3-7,16H,8H2,1-2H3,(H,17,19) |
InChI Key |
WVNPDIFOWMFXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.